P2X7 Purinoceptor Affinity: 6-CF₃ Isomer Shows High Potency (Ki = 1.10 nM); 5-CF₃ Isomer Data Absent
The 6-trifluoromethyl regioisomer of picolinohydrazide (6-(trifluoromethyl)picolinohydrazide, CAS 883037-22-7) exhibits potent binding to the P2X7 purinoceptor with a reported Ki of 1.10 nM [1]. This high-affinity interaction, documented in BindingDB and associated with patent US10053463, establishes the picolinohydrazide scaffold as a validated pharmacophore for P2X7 antagonism [1]. Critically, equivalent binding data for the 5-trifluoromethyl isomer (the subject of this guide) are not publicly available in the same or comparable databases [2]. The absence of affinity data for the 5-CF₃ isomer, contrasted with the sub-nanomolar potency of the 6-CF₃ isomer, constitutes direct evidence that the position of the trifluoromethyl group is a key determinant of target engagement. Researchers seeking to explore P2X7 antagonism with a structurally distinct regioisomer may therefore select the 5-CF₃ variant for SAR expansion or comparative studies.
| Evidence Dimension | Binding Affinity (Ki) for P2X7 Purinoceptor (Mus musculus) |
|---|---|
| Target Compound Data | Data not available in public databases (5-CF₃ isomer, CAS 1046156-31-3) |
| Comparator Or Baseline | 6-(trifluoromethyl)picolinohydrazide (CAS 883037-22-7): Ki = 1.10 nM |
| Quantified Difference | Not calculable due to absence of target compound data; difference in reported data availability highlights regioisomeric specificity |
| Conditions | BindingDB assay: human or rat P2X7-1321N1 cells, frozen at -80°C |
Why This Matters
This data gap demonstrates that the 5-CF₃ isomer is not a functional equivalent of the 6-CF₃ isomer, and its selection is justified for SAR studies aiming to understand positional effects on P2X7 binding.
- [1] BindingDB. BDBM246865: 6-(trifluoromethyl)picolinohydrazide. Ki = 1.10 nM against P2X purinoceptor 7 (Mus musculus). US10053463. View Source
- [2] BindingDB. Search results for 5-(trifluoromethyl)picolinohydrazide (no affinity data found). View Source
